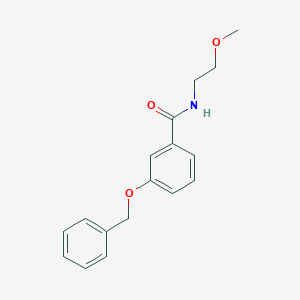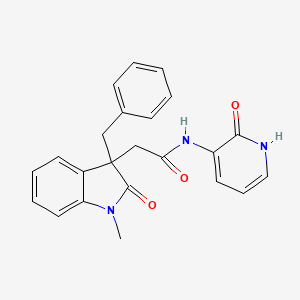![molecular formula C14H16N2OS B5497679 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5497679.png)
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various areas such as medicinal chemistry, drug development, and biochemical research. This compound is also known as PZM21 and is a potent analgesic that has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine involves the activation of the mu-opioid receptor. It has been found to be a biased agonist, which means that it selectively activates certain signaling pathways while avoiding others. This property makes it an attractive candidate for drug development, as it can potentially reduce the side effects associated with traditional opioid analgesics.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine are primarily related to its analgesic properties. It has been found to be effective in reducing pain in preclinical studies, and its mechanism of action suggests that it may be less addictive and have fewer side effects than traditional opioid analgesics.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine in lab experiments include its potent analgesic properties, its potential as a drug candidate for the treatment of chronic pain, addiction, and depression, and its selectivity for certain signaling pathways. The limitations of using this compound in lab experiments include its high cost of synthesis and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine. Some of these include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of novel analogs of this compound with improved selectivity and potency.
3. Investigation of the potential application of this compound in the treatment of other diseases and conditions.
4. Studies to understand the mechanism of action of this compound in more detail.
5. Development of new synthetic methods for the production of this compound to reduce its cost and increase its availability.
Conclusion:
In conclusion, 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine is a promising compound with potential applications in medicinal chemistry, drug development, and biochemical research. Its potent analgesic properties and selective activation of certain signaling pathways make it an attractive candidate for drug development. However, further studies are needed to determine its safety and efficacy in humans and to develop novel analogs with improved selectivity and potency.
Synthesis Methods
The synthesis of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine involves the reaction of 2-bromo-4'-methylacetophenone with sodium thiomethoxide to form 2-(4-methylphenyl)thiazol-4-yl)methanol. This intermediate is then reacted with morpholine in the presence of a palladium catalyst to yield the final product, 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine.
Scientific Research Applications
The potential of 4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine in scientific research is vast. One of the primary applications of this compound is in the field of medicinal chemistry. It has shown potent analgesic properties and has been found to be effective in the treatment of chronic pain. It has also been studied for its potential application in the treatment of addiction and depression.
properties
IUPAC Name |
4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-4-12(5-3-1)14-15-13(11-18-14)10-16-6-8-17-9-7-16/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKZRFLEXQOMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-2-methylphenyl)urea](/img/structure/B5497599.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5497606.png)
![N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5497616.png)
![{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5497623.png)

![N,N,4-trimethyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5497651.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3-phenyl-3-pyrrolidinol](/img/structure/B5497663.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide](/img/structure/B5497671.png)
![3-ethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5497690.png)
![3,4-dimethyl-6-[(4-phenyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5497694.png)

![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5497710.png)
